

An In-Depth Technical Guide to APG-115 (Alrizomadlin) in Preclinical Cancer Research

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Compound of Interest

Compound Name: ML115

Cat. No.: B159115

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This technical guide provides a comprehensive overview of the preclinical research on APG-115, a novel drug candidate in oncology. It is intended for researchers, scientists, and professionals in drug development.

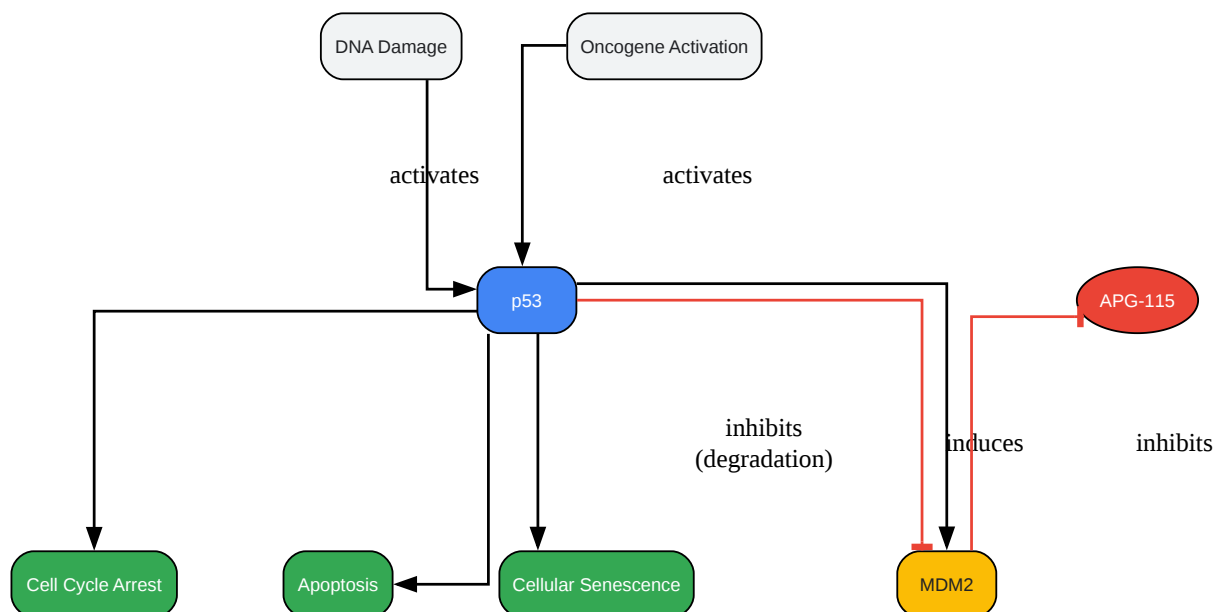
Introduction to APG-115

APG-115 is an orally active, potent small-molecule inhibitor of the Mouse Double Minute 2 Homolog (MDM2) protein.^{[1][2]} In cancers with wild-type p53, the tumor suppressor functions of p53 are often abrogated by its interaction with MDM2, which leads to p53 degradation.^[1] APG-115 works by disrupting the MDM2-p53 interaction, thereby restoring the tumor-suppressive functions of p53, which can lead to cell cycle arrest, apoptosis, and induction of anti-tumor immune responses.^{[1][2]}

Mechanism of Action and Signaling Pathway

APG-115's primary mechanism of action is the inhibition of the MDM2-p53 interaction. This restores p53 activity, leading to the transcriptional activation of p53 target genes, such as p21 (CDKN1A), which mediates cell cycle arrest.^[1] The re-activation of p53 can also induce apoptosis (programmed cell death) in cancer cells.^[1]

Below is a diagram illustrating the MDM2-p53 signaling pathway and the mechanism of action of APG-115.



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Caption: MDM2-p53 signaling pathway and APG-115 mechanism of action.

Preclinical Efficacy of APG-115

Preclinical studies have demonstrated the potent anti-proliferative and apoptogenic activities of APG-115 in wild-type TP53 acute myeloid leukemia (AML) cell lines.[1] The activation of the p53/p21 pathway by APG-115 leads to cell cycle arrest and apoptosis in these cancer cells.[1]

In animal models of AML, APG-115 has shown significant anti-leukemic activity, reducing tumor burden and prolonging survival.[1] Furthermore, enhanced antitumor activity has been observed in syngeneic tumor models when APG-115 is combined with PD-1 blockade.[2] Studies in preclinical models of non-small cell lung cancer (NSCLC) with STK11 mutations have also suggested the therapeutic potential of APG-115.[3]

The following table summarizes the preclinical in vivo findings for APG-115.

Cancer Type	Animal Model	Key Findings	Citation
Acute Myeloid Leukemia (AML)	Cellular cultures and animal models	Significant reduction in tumor burden and prolonged survival. Synergistic antileukemic activity when combined with azacitidine, decitabine, or cytarabine.	[1]
Solid Tumors	Syngeneic tumor models	Enhanced antitumor activity when combined with PD-1 blockade.	[2]
Non-Small Cell Lung Cancer (NSCLC)	Preclinical models	Therapeutic potential in NSCLC with STK11 mutations.	[3]

Experimental Protocols

While specific, detailed protocols are not fully available in the provided search results, a general workflow for preclinical evaluation of a compound like APG-115 can be inferred.

- **Cell Line Selection:** Choose cancer cell lines with known p53 status (wild-type and mutant).
- **Cell Viability Assays:** Treat cells with a range of APG-115 concentrations to determine the half-maximal inhibitory concentration (IC50).
- **Apoptosis Assays:** Use techniques like Annexin V/PI staining and flow cytometry to quantify apoptosis induction.
- **Cell Cycle Analysis:** Analyze cell cycle distribution using flow cytometry after propidium iodide staining.
- **Western Blotting:** Assess the levels of p53, MDM2, and p21 to confirm pathway activation.

- **Animal Model Selection:** Utilize immunodeficient mice for xenograft models with human cancer cell lines or syngeneic models for immunotherapy combination studies.[4]
- **Tumor Implantation:** Subcutaneously inject cancer cells into the flanks of the mice.
- **Treatment Administration:** Once tumors reach a palpable size, administer APG-115 orally at predetermined doses and schedules.
- **Tumor Growth Monitoring:** Measure tumor volume regularly using calipers.
- **Toxicity Assessment:** Monitor animal weight and general health.
- **Pharmacodynamic Analysis:** Collect tumor and blood samples to measure drug concentration and target engagement (e.g., p53 pathway activation).
- **Efficacy Evaluation:** At the end of the study, euthanize the animals and weigh the tumors. Analyze survival data.

Below is a diagram representing a typical preclinical experimental workflow.



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Caption: General workflow for preclinical evaluation of an anti-cancer agent.

Brief Summaries of ML115 and CC-115

ML115

Limited information is available for a compound specifically named "**ML115**" in the context of preclinical cancer research. One study indicates that **ML115** protects against cancer-induced osteolysis and promotes tumor apoptosis.[5] It is suggested to be a matrix metalloproteinase inhibitor.[5]

CC-115

CC-115 is a dual inhibitor of mTORC1/2 and DNA-PK.[6] Preclinical models have shown its promising antitumor activity when combined with androgen receptor (AR) inhibition.[6] A Phase 1b clinical trial of enzalutamide plus CC-115 in men with metastatic castration-resistant prostate cancer (mCRPC) found the combination to be well-tolerated.[6] Exploratory preclinical analysis suggested that at the recommended Phase 2 dose, CC-115 strongly inhibits the mTOR pathway but may be insufficient to inhibit DNA-PK.[6]

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